- Process for preparation of difluoromethyl substituted compounds, China, , ,
Cas no 943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole)
943-08-8 structure
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Properties
Names and Identifiers
-
- Benzothiazole,2-[(difluoromethyl)thio]-
- 2-(difluoromethylsulfanyl)-1,3-benzothiazole
- 2-AMINO-3-TRIFLUOROMETHYLBENZONITRILE
- 2-(difluoromethylthio)benzo[d]thiazole
- 2-(difluoromethylthio)benzothiazole
- 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
- 2-Difluormethylthiobenzothiazol
- 2-Difluormethylthio-benzthiaxazol
- 2-difluoromethylsulfanyl-benzothiazole
- HMS1762N13
- 2-[(Difluoromethyl)thio]benzothiazole (ACI)
- 2-((Difluoromethyl)thio)benzo[d]thiazole
- Z55073648
- 943-08-8
- BS-29880
- C8H5F2NS2
- SCHEMBL15003935
- XYUPZERKMMCICQ-UHFFFAOYSA-N
- DTXSID30364107
- NCGC00319969-01
- 2-[(difluoro-methyl)sulfanyl]-1,3-benzothiazole
- MFCD00518584
- AKOS001035843
- EN300-89177
- CS-0186378
- AB01316392-02
- CCG-321108
- +Expand
-
- MFCD00518584
- XYUPZERKMMCICQ-UHFFFAOYSA-N
- 1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
- FC(SC1SC2C(=CC=CC=2)N=1)F
Computed Properties
- 216.98300
- 0
- 5
- 2
- 216.983
- 13
- 180
- 0
- 0
- 0
- 0
- 0
- 1
- 4
- 66.4A^2
Experimental Properties
- 3.61100
- 66.43000
- 1.6088 (589.3 nm 25 ºC)
- 70-75 ºC (0.1 Torr)
- 32-33°C
- 109.7±30.1 ºC,
- Almost insoluble (0.098 g/l) (25 º C),
- 1.46±0.1 g/cm3 (20 ºC 760 Torr),
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Security Information
- S26; S36/37/39
- R20/21/22; R36/37/38
- 20/21/22-36/37/38
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Customs Data
- 2934999090
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Price
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ; 4 h, 50 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Fluorobenzene ; 30 min, rt
1.2 overnight, rt
1.2 overnight, rt
Reference
- Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic StudyJournal of Organic Chemistry, 2019, 84(24), 15948-15957,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Reference
- Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2BrAngewandte Chemie, 2013, 52(47), 12390-12394,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; 10 min, rt
Reference
- Study on the mild, rapid and selective difluorocarbene-mediated triclassification of iododifluoroacetophenone with secondary amines and tree model for product classificationTetrahedron, 2021, 78,,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Dimethyl-p-toluidine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water
1.2 Reagents: Hydrogen peroxide Solvents: Water
Reference
- Radical Difluoromethylation of Thiols with Difluoromethylphosphonium Triflate under Photoredox CatalysisJournal of Organic Chemistry, 2017, 82(14), 7373-7378,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 0 °C; 15 min, 0 °C
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
Reference
- Regio- and chemoselectivity in S- and O- difluoromethylation reactions using diethyl (bromodifluoromethyl)phosphonateJournal of Fluorine Chemistry, 2021, 250,,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 2 min, rt
Reference
- Preparation of fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C
Reference
- Difluoromethylene phosphonium salt, synthesis and application thereof, China, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C
Reference
- Synthesis and application of difluoro methylene phosphorus inner salt, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Solvents: p-Xylene ; 1 h, 90 °C
Reference
- Conversion between difluorocarbene and difluoromethylene ylideChemistry - A European Journal, 2013, 19(45), 15261-15266,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
Reference
- Electrochemical Difluoromethylation of Electron-rich OlefinsOrganic Letters, 2023, 25(10), 1678-1682,
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
Reference
- A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidateCell Reports Physical Science, 2021, 2(4),,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Reference
- A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]PropellaneJournal of the American Chemical Society, 2023, 145(9), 5363-5369,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Reference
- Keto-Difluoromethylation of Aromatic Alkenes by Photoredox Catalysis: Step-Economical Synthesis of α-CF2H-Substituted Ketones in FlowACS Catalysis, 2019, 9(7), 6555-6563,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
Reference
- Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox CatalysisAngewandte Chemie, 2016, 55(8), 2743-2747,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
Reference
- Visible-Light- and Oxygen-Promoted Direct Csp2-H Radical Difluoromethylation of Coumarins and Antifungal ActivitiesOrganic Letters, 2018, 20(21), 6901-6905,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 1,2-Dimethoxyethane , Water ; rt; 1 h, rt
Reference
- From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylationAngewandte Chemie, 2011, 50(11), 2559-2563,
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Raw materials
- (Chlorodifluoromethyl)trimethylsilane
- Trimethyl(bromodifluoromethyl)silane
- 2,2-difluoro-2-triphenylphosphaniumylacetate
- Borate(1-),tetrafluoro-
- 1,3-benzothiazole-2-thiol
- Ethanone, 2,2-difluoro-2-iodo-1-phenyl-
- 5-Methylpyrimidin-2-amine
- Sulfonium, (difluoromethyl)phenyl(2,4,6-trimethoxyphenyl)-
- Sodium 2-mercaptobenzothiazole
- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane
- Sodium bromodifluoroacetate
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preparation Products
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Suppliers
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:943-08-8)
XU NV SHI
15221998634
1986399151@qq.com
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Related Literature
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Senlin Qu,Xin Yuan,Yu Li,Xingyang Li,Xiujuan Zhou,Kexiang Zhang,Juan Xu,Changlai Yuan Nanoscale Adv., 2021,3, 2334-2342
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David Wilian Oliveira de Sousa,Marco Antonio Chaer Nascimento Phys. Chem. Chem. Phys., 2019,21, 13319-13336
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Tuan-Jie Li,Hong-Mei Yin,Chang-Sheng Yao,Xiang-Shan Wang,Bo Jiang,Shu-Jiang Tu Chem. Commun., 2012,48, 11966-11968
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Xiaoxiao Ou,Man He,Beibei Chen,Han Wang,Bin Hu Analyst, 2019,144, 2736-2745
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Snehadrinarayan Khatua,Takunori Harada,Manish Bhattacharjee Chem. Commun., 2007, 3927-3929
-
Yu-Chen Wei,Tsan-Yao Chen,Chen-Wei Liu,Ting-Shan Chan,Jyh-Fu Lee,Chih-Hao Lee,Tsang-Lang Lin,Kuan-Wen Wang Catal. Sci. Technol., 2012,2, 1654-1664
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Jiayu Zeng,Ziming Li,Hui Jiang,Xuemei Wang Mater. Horiz., 2021,8, 2964-3008
Recommended suppliers
Amadis Chemical Company Limited
(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
99%
5g
267.0